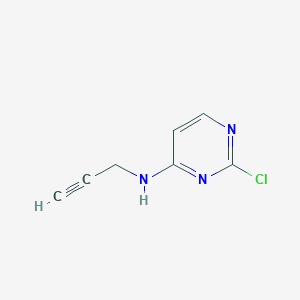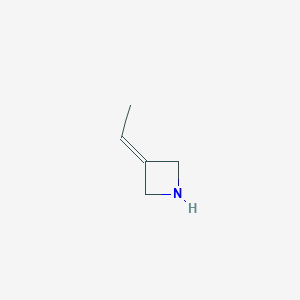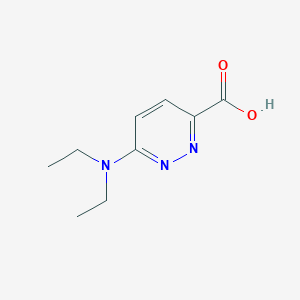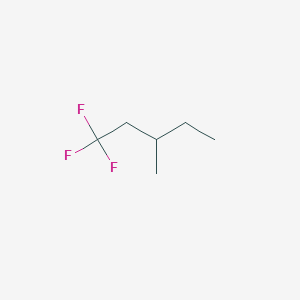
2-chloro-N-(prop-2-yn-1-yl)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(prop-2-yn-1-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C7H6ClN3 and its molecular weight is 167.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Vorbereitungsmethoden
The synthesis of 2-chloro-N-(prop-2-yn-1-yl)pyrimidin-4-amine typically involves the reaction of 2-chloropyrimidine with propargylamine under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
2-chloro-N-(prop-2-yn-1-yl)pyrimidin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The propynyl group can undergo oxidation or reduction under specific conditions, forming different products.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic or aliphatic compounds, forming more complex structures.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(prop-2-yn-1-yl)pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemicals for industrial applications.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(prop-2-yn-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-chloro-N-(prop-2-yn-1-yl)pyrimidin-4-amine can be compared with other similar compounds, such as:
2-Chloro-N-(2-pyridinylmethyl)-4-pyrimidinamine: This compound has a similar pyrimidine structure but with different substituents, leading to distinct properties and applications.
Benzenemethanamine, 4-chloro-N-2-propyn-1-yl-: Another compound with a similar propynyl group but a different aromatic ring, resulting in different reactivity and uses.
The uniqueness of this compound lies in its specific combination of substituents, which confer unique chemical and biological properties.
Eigenschaften
Molekularformel |
C7H6ClN3 |
|---|---|
Molekulargewicht |
167.59 g/mol |
IUPAC-Name |
2-chloro-N-prop-2-ynylpyrimidin-4-amine |
InChI |
InChI=1S/C7H6ClN3/c1-2-4-9-6-3-5-10-7(8)11-6/h1,3,5H,4H2,(H,9,10,11) |
InChI-Schlüssel |
ZZJGPMAXOXVLGM-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCNC1=NC(=NC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl({[4-(propan-2-yl)cyclohexyl]methyl})amine](/img/structure/B1369733.png)



![8-Chloro-4-(4-methyl-1-piperazinyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B1369752.png)

![[2,5-Dimethyl-1-(2-methylphenyl)pyrrol-3-yl]methanamine](/img/structure/B1369756.png)
![5-[(2-Pyrimidinylthio)methyl]-2-furoic acid](/img/structure/B1369758.png)



![2-[4-(Pyrimidin-2-yl)piperazin-1-yl]propanoic acid](/img/structure/B1369766.png)


